molecular formula C14H19N3O4S B10987395 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-alaninamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-alaninamide

Cat. No.: B10987395
M. Wt: 325.39 g/mol
InChI Key: UYFNKXUCKDPEFS-NUHJPDEHSA-N
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Description

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-PHENYLPROPANAMIDE: is a complex organic compound with a unique structure that includes a thiolane ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-PHENYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring, the introduction of the carbamoyl group, and the attachment of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-PHENYLPROPANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.

Medicine: In medicine, (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-PHENYLPROPANAMIDE has potential applications as a drug candidate. Its interactions with biological targets can be explored for therapeutic purposes, such as the treatment of diseases or the modulation of physiological processes.

Industry: In industrial applications, this compound can be used in the development of new materials, catalysts, and chemical processes. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-PHENYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different structure but shares some functional similarities.

    Ringer’s lactate solution: Although not structurally similar, it is used in medical applications and can be compared in terms of its functional use.

Uniqueness: (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-PHENYLPROPANAMIDE stands out due to its unique thiolane ring and phenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19N3O4S

Molecular Weight

325.39 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-phenylpropanamide

InChI

InChI=1S/C14H19N3O4S/c1-10(13(18)16-11-5-3-2-4-6-11)15-14(19)17-12-7-8-22(20,21)9-12/h2-6,10,12H,7-9H2,1H3,(H,16,18)(H2,15,17,19)/t10-,12?/m0/s1

InChI Key

UYFNKXUCKDPEFS-NUHJPDEHSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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